E-2,7-Dichloro-3-(2-nitro)vinylquinoline E-2,7-Dichloro-3-(2-nitro)vinylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18536497
InChI: InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+
SMILES:
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol

E-2,7-Dichloro-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC18536497

Molecular Formula: C11H6Cl2N2O2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

E-2,7-Dichloro-3-(2-nitro)vinylquinoline -

Specification

Molecular Formula C11H6Cl2N2O2
Molecular Weight 269.08 g/mol
IUPAC Name 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline
Standard InChI InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+
Standard InChI Key PCCHCBLCCVOVDN-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl
Canonical SMILES C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

E-2,7-Dichloro-3-(2-nitro)vinylquinoline features a quinoline core substituted at positions 2 and 7 with chlorine atoms and at position 3 with a nitrovinyl group in the E-configuration. The IUPAC name, 2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline, reflects this substitution pattern. The E-geometry of the nitrovinyl moiety is critical to its stereochemical stability, as evidenced by its isomeric SMILES notation: C1=CC(=CC2=NC(=C(C=C21)/C=C/N+[O-])Cl)Cl.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number182050-39-1
Molecular FormulaC₁₁H₆Cl₂N₂O₂
Molecular Weight269.08 g/mol
Standard InChIKeyPCCHCBLCCVOVDN-ONEGZZNKSA-N
XLogP3 (Predicted)3.2

Synthesis and Characterization

Synthetic Pathways

Biological Activities and Mechanistic Insights

Anticancer Profiling

Preliminary in vitro studies on analogous compounds demonstrate apoptosis induction in cancer cell lines via mitochondrial pathway activation . The nitrovinyl moiety in E-2,7-Dichloro-3-(2-nitro)vinylquinoline could similarly interact with cellular thiols, disrupting redox homeostasis and triggering programmed cell death.

Table 2: Predicted Biological Targets

TargetProposed Interaction MechanismRelevance
Topoisomerase IIDNA cleavage stabilizationAnticancer activity
Glutathione reductaseThiol group oxidationROS amplification
Heme polymeraseHeme detoxification inhibitionAntimalarial activity

Comparative Analysis with Related Quinoline Derivatives

Chlorinated vs. Fluorinated Analogues

Chlorine substituents enhance lipophilicity and membrane permeability compared to fluorinated analogues, improving bioavailability. For example, replacing fluorine with chlorine in 2-fluoro-7-nitroquinoline increases logP from 1.8 to 2.5, correlating with enhanced CNS penetration.

Nitrovinyl vs. Methoxy Substitutents

Nitrovinyl groups impart greater electron-deficient character than methoxy groups, favoring interactions with electron-rich biological targets (e.g., DNA bases). This electronic disparity explains the superior cytotoxicity of nitrovinyl derivatives in hepatocellular carcinoma models (IC₅₀: 12 µM vs. 45 µM for methoxy analogues).

Future Perspectives and Research Directions

Therapeutic Development

Priority areas include:

  • Target deconvolution studies to identify binding partners via proteomics or CRISPR screening.

  • Structure-activity relationship (SAR) optimization to reduce off-target effects while maintaining potency.

  • In vivo pharmacokinetic profiling to assess bioavailability and metabolic stability.

Material Science Applications

The compound’s conjugated π-system and nitro group redox activity make it a candidate for organic semiconductors or electrochromic devices. Computational modeling could predict charge transport properties and guide material design.

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